molecular formula C14H12BrNO2 B3184654 p-Tolyl 2-amino-5-bromobenzoate CAS No. 1131587-76-2

p-Tolyl 2-amino-5-bromobenzoate

Cat. No.: B3184654
CAS No.: 1131587-76-2
M. Wt: 306.15 g/mol
InChI Key: SKXWWWPZAHFWMX-UHFFFAOYSA-N
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Description

Direct Synthesis Approaches to p-Tolyl 2-amino-5-bromobenzoate

While direct one-pot syntheses are often sought for their efficiency, the primary route to this compound involves a two-step process: the synthesis of 2-amino-5-bromobenzoic acid and its subsequent esterification. This modular approach allows for greater control over the purity of the final product.

Precursor Synthesis: 2-Amino-5-bromobenzoic Acid and Related Intermediates

The synthesis of the key intermediate, 2-amino-5-bromobenzoic acid, can be accomplished through several distinct pathways.

A common and direct method for synthesizing 2-amino-5-bromobenzoic acid is the bromination of 2-aminobenzoic acid (anthranilic acid). chemicalbook.comacs.org This electrophilic aromatic substitution reaction typically utilizes bromine in a suitable solvent like glacial acetic acid. chemicalbook.comacs.org The reaction conditions can be controlled to favor the formation of the 5-bromo isomer, though the formation of di-substituted products like 3,5-dibromoanthranilic acid can also occur. chemicalbook.comacs.org One study detailed that conducting the bromination of anthranilic acid in glacial acetic acid near its freezing point resulted in a product mixture of approximately two-thirds 5-bromoanthranilic acid and one-third 3,5-dibromoanthranilic acid. acs.org Conversely, performing the reaction near the boiling point of acetic acid inverted this ratio. acs.org The separation of these products is readily achieved by exploiting the lower solubility of the dibromo-acid in boiling water. acs.org

Another approach involves the reduction of a nitro group prior to bromination. For instance, o-nitrobenzaldehyde can be reduced using an iron powder/glacial acetic acid system to yield o-aminobenzaldehyde, which is then directly brominated without isolation to produce 2-amino-3,5-dibromobenzaldehyde. google.com This method highlights the potential for tandem reactions to improve process efficiency. google.com

Table 1: Bromination of Anthranilic Acid Derivatives
Starting MaterialBrominating AgentSolventKey ConditionsProduct(s)Reference(s)
2-Aminobenzoic acidBromineGlacial Acetic AcidNear freezing point2-Amino-5-bromobenzoic acid and 2-Amino-3,5-dibromobenzoic acid chemicalbook.comacs.org
2-Aminobenzoic acidBromineGlacial Acetic AcidNear boiling point2-Amino-3,5-dibromobenzoic acid and 2-Amino-5-bromobenzoic acid acs.org
o-NitrobenzaldehydeIron powder/acetic acid, then BromineEthanol/WaterReduction at 95-105°C, then bromination at room temperature2-Amino-3,5-dibromobenzaldehyde google.com

An alternative route to 2-amino-5-bromobenzoic acid starts from 5-bromoindoline-2,3-dione (5-bromoisatin). chemicalbook.com This method involves the oxidative cleavage of the dione (B5365651) ring. A typical procedure utilizes hydrogen peroxide in a basic solution, such as aqueous sodium hydroxide, at an elevated temperature. chemicalbook.com Following the reaction, acidification precipitates the desired 2-amino-5-bromobenzoic acid. chemicalbook.com This pathway offers a high-yield synthesis, with one report indicating a 96% yield. chemicalbook.com Isatin and its derivatives can also be condensed with aminobenzoic acid compounds to form Schiff base intermediates, which can be further manipulated. nih.gov

Table 2: Synthesis from Indoline-2,3-dione Derivatives
Starting MaterialReagentsKey ConditionsProductYieldReference(s)
5-Bromoindoline-2,3-dioneHydrogen peroxide, Sodium hydroxide80°C2-Amino-5-bromobenzoic acid96% chemicalbook.com
Isatin and aminobenzoic acidEthanol, Glacial acetic acidReflux(E)-4-(1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)benzoic acid derivatives- nih.gov

In some synthetic strategies, the carboxylic acid functionality is introduced at a later stage. This necessitates the preparation of aldehyde and alcohol precursors. For example, 2-amino-5-bromobenzoic acid can be reduced to 2-amino-5-bromobenzyl alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). orgsyn.org The resulting alcohol can then be oxidized to 2-amino-5-bromobenzaldehyde. orgsyn.org A variety of oxidizing agents can be employed for this transformation, including manganese dioxide in diethyl ether. chemicalbook.com The aldehyde itself is a useful intermediate for various subsequent reactions. orgsyn.org

Table 3: Preparation of Aldehyde and Alcohol Precursors
Starting MaterialReagent(s)SolventProductYieldReference(s)
2-Amino-5-bromobenzoic acidLithium aluminum hydrideTetrahydrofuran2-Amino-5-bromobenzyl alcohol80-88% orgsyn.org
2-Amino-5-bromobenzyl alcoholManganese dioxideDiethyl ether2-Amino-5-bromobenzaldehyde99% chemicalbook.com

Esterification Reactions for Substituted Benzoates

The final step in the synthesis of this compound is the esterification of 2-amino-5-bromobenzoic acid with p-cresol (B1678582). The classic Fischer esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is a viable method. pbworks.com To drive the equilibrium towards the ester product, the reaction is often carried out under reflux conditions with a dehydrating agent or by removing water as it is formed. blogspot.com

Modern variations of esterification offer improved yields and milder reaction conditions. For instance, microwave-assisted esterification has been shown to enhance reaction rates compared to conventional heating. researchgate.net Another innovative approach is the use of a high-speed ball-milling technique for solvent-free esterification at room temperature. nih.gov One such method employs iodine and potassium hypophosphite, while another utilizes potassium iodide and triethyl phosphite (B83602) to facilitate the reaction between benzoic acids and phenols, including p-cresol. nih.gov This mechanochemical method has been reported to produce p-tolyl benzoate (B1203000) in good yield. nih.gov

Table 4: Esterification of Benzoic Acid Derivatives
Carboxylic AcidAlcohol/PhenolMethodKey Conditions/CatalystProductReference(s)
Benzoic acidMethanolFischer EsterificationAcid catalyst, RefluxMethyl benzoate pbworks.com
4-Fluoro-3-nitrobenzoic acidEthanolMicrowave-assistedSulfuric acidEthyl 4-fluoro-3-nitrobenzoate researchgate.net
Benzoic acidp-CresolMechanochemicalKI/P(OEt)3, Ball-millingp-Tolyl benzoate nih.gov

Catalytic Methods in Synthesis

Catalysis plays a pivotal role in many of the synthetic steps discussed. In bromination reactions, catalysts are not always explicitly added, but the reaction can be influenced by the reaction medium. For the reduction of nitroarenes, metal catalysts like iron are commonly used. google.com

In esterification, acid catalysts such as sulfuric acid or hydrochloric acid are fundamental to the Fischer method. pbworks.comwikipedia.org More advanced catalytic systems are also being developed. For example, solid acid catalysts like Ti3AlC2 treated with sulfate (B86663) have been investigated for the esterification of benzoic acid, demonstrating high activity and selectivity. researchgate.net In the context of forming related amide bonds, which shares mechanistic similarities with esterification, palladium catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride have been used in coupling reactions. patsnap.comgoogle.com The choice of catalyst can significantly impact the reaction's efficiency, selectivity, and environmental footprint.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1131587-76-2

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

(4-methylphenyl) 2-amino-5-bromobenzoate

InChI

InChI=1S/C14H12BrNO2/c1-9-2-5-11(6-3-9)18-14(17)12-8-10(15)4-7-13(12)16/h2-8H,16H2,1H3

InChI Key

SKXWWWPZAHFWMX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)N

Origin of Product

United States

Synthetic Methodologies for P Tolyl 2 Amino 5 Bromobenzoate and Analogues

Catalytic Methods in Synthesis

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a versatile and efficient means to construct carbon-carbon and carbon-heteroatom bonds. orgsyn.org These methods have been extensively applied to the functionalization of aminobenzoate derivatives.

The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are prominent examples of palladium-catalyzed reactions that have revolutionized the synthesis of complex molecules, including pharmaceuticals. orgsyn.orgmdpi.com The Buchwald-Hartwig reaction, in particular, is a powerful method for forming C(sp²)-N bonds, which is a common structural motif in many biologically active compounds. mdpi.com This reaction often serves as a more efficient alternative to traditional methods like the Ullmann condensation, which typically require harsh reaction conditions. mdpi.comwikipedia.org

Research has demonstrated the successful application of these palladium-catalyzed couplings for the synthesis of a wide range of compounds. For instance, the Suzuki-Miyaura coupling has been used to introduce an aryl group at the 5-position of a brominated aminobenzoate derivative, a key step in the synthesis of lumacaftor. mdpi.com The reaction conditions are often optimized to minimize side reactions and maximize yield, with careful selection of the palladium catalyst, ligand, and base being crucial for success. mdpi.comresearchgate.net

The development of new and improved phosphine (B1218219) ligands has further expanded the scope of palladium-catalyzed reactions, allowing for the use of less reactive aryl chlorides and mesylates as coupling partners. orgsyn.orgorgsyn.org For example, the CM-phos ligand has shown excellent catalytic activity in both Suzuki-Miyaura and Buchwald-Hartwig couplings of aryl mesylates. orgsyn.org

Below is a table summarizing the application of palladium-catalyzed cross-coupling reactions in the synthesis of various functionalized aromatic compounds.

Reaction TypeElectrophileNucleophileCatalyst/LigandProductYield (%)Ref
Suzuki-MiyauraAryl BromideArylboronic AcidPd(OAc)₂/CM-phosBiaryl85-95 orgsyn.org
Buchwald-HartwigAryl BromideAnilinePd(PtBu₃)₂N-Aryl Aniline75 mdpi.com
Suzuki-MiyauraAryl MesylatePotassium AryltrifluoroboratePd/CM-phosBiarylModerate to Excellent orgsyn.org
HeckAryl BromideStyrenePd/GAryl-substituted StyreneHigh researchgate.net

Ruthenium(II)-Catalyzed Decarbonylative and Decarboxylative Couplings

Ruthenium(II) catalysis has emerged as a powerful tool for the synthesis of complex organic molecules through C-H bond activation and annulation reactions. researchgate.netexlibrisgroup.com These reactions offer an atom-economical approach to building molecular complexity from simple and readily available starting materials. researchgate.net

A notable application of ruthenium catalysis is in the synthesis of 2-aminobenzoates through the decarbonylative and decarboxylative coupling of isatoic anhydrides with salicylaldehydes. nih.govresearchgate.netrsc.org This reaction proceeds with good yields and provides a direct route to valuable aryl 2-aminobenzoate (B8764639) scaffolds. nih.gov

Furthermore, ruthenium(II) catalysts have been effectively employed in cascade reactions involving C-H activation/annulation. researchgate.netrsc.org For instance, the reaction of N-alkoxybenzamides with alkynes can lead to the formation of diverse heterocyclic products. rsc.org Mechanistic studies suggest that these transformations can proceed through different pathways, including a Ru(II)-Ru(IV)-Ru(II) cycle. rsc.org These catalytic systems demonstrate high functional group tolerance and can be used to construct a variety of important cyclic compounds. researchgate.netresearchgate.net

The following table presents examples of Ruthenium(II)-catalyzed reactions.

Reaction TypeSubstratesCatalystProductYield (%)Ref
Decarbonylative/Decarboxylative CouplingIsatoic Anhydride, SalicylaldehydeRu(II) complexAryl 2-aminobenzoateGood nih.gov
C-H Activation/AnnulationN-Alkoxybenzamide, AlkyneRu(II) complexN-HeterocycleModerate to Good rsc.org
C-H Functionalization/AnnulationBis-indole, Sulfoxonium YlideRu(II) complexPyrido[1,2-a:4,3-b′]diindoleGood researchgate.net

Copper(I)-Catalyzed Reactions

Copper(I)-catalyzed reactions, particularly the Ullmann condensation, have a long history in the formation of carbon-oxygen and carbon-nitrogen bonds. wikipedia.orgsynarchive.com While traditionally requiring high temperatures and stoichiometric amounts of copper, modern advancements have led to the development of milder and more efficient catalytic systems. wikipedia.orgorganic-chemistry.org

The Ullmann diaryl ether synthesis, for instance, can now be achieved using catalytic amounts of a Cu(I) source, such as CuPF₆(MeCN)₄, in the presence of a base like Cs₂CO₃. cmu.edu This modified procedure has been successfully applied to the coupling of various aryl halides, including o-halo tertiary and secondary benzamides, with phenols to produce substituted diaryl ethers in good yields. cmu.edu The reaction tolerates a range of functional groups and has been extended to the synthesis of more complex structures. cmu.edu

Copper(I) catalysts are also effective in promoting the synthesis of α-amino esters through the chemoselective carbene insertion into the N-H bond of aminobenzoic acids. acs.org This method avoids the need for protection and deprotection steps and proceeds under mild conditions. acs.org Furthermore, copper(I) in conjunction with TEMPO has been utilized for the aerobic oxidation of primary alcohols to aldehydes, a reaction that is highly selective and tolerates diverse functional groups. orgsyn.org

Below is a table summarizing various Copper(I)-catalyzed reactions.

Reaction TypeSubstratesCatalyst SystemProductYield (%)Ref
Ullmann Diaryl Ether SynthesisN-Ethyl 2-iodobenzamide, m-CresolCuPF₆(MeCN)₄ / Cs₂CO₃Diaryl Ether88 cmu.edu
N-H InsertionAminobenzoic Acid, Diazo CompoundCu(I)/Phosphine Ligandα-Amino EsterGood acs.org
Aerobic Alcohol Oxidation2-Amino-5-bromobenzyl alcoholCu(I)/TEMPO2-Amino-5-bromobenzaldehydeHigh orgsyn.org

Green Chemistry Approaches in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. nih.govejcmpr.comresearchgate.net This includes the use of alternative energy sources, such as microwave irradiation, and the replacement of hazardous organic solvents with aqueous media. nih.govmdpi.com

Microwave-Assisted Organic Synthesis (MAOS) Applications

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and reduced reaction times compared to conventional heating methods. mdpi.commdpi.com This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. mdpi.com

Palladium-catalyzed cross-coupling reactions are particularly well-suited for microwave assistance. researchgate.netelsevierpure.com For example, the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid in water can be significantly accelerated under microwave irradiation. researchgate.net Similarly, the Heck olefination of aryl bromides has been successfully performed under microwave heating, with aryl bromides bearing electron-withdrawing groups showing higher reactivity. researchgate.net Microwave irradiation has also been employed for the intramolecular cyclization of heterocycle derivatives via palladium-catalyzed coupling, leading to the formation of nitrogenated heteropolycyclic systems. thieme-connect.de The synthesis of various ketones via palladium-catalyzed C-H acylation of thiophenes with aldehydes is another example where microwave assistance has led to improved yields and shorter reaction times. rsc.org

The table below highlights some applications of MAOS in organic synthesis.

Reaction TypeSubstratesCatalyst/ConditionsProductKey Advantage of MAOSRef
Suzuki-Miyaura CouplingAryl Bromide, Phenylboronic AcidPd(OAc)₂, Water, MicrowaveBiarylReduced reaction time researchgate.net
Heck OlefinationAryl Bromide, StyrenePd/G, MicrowaveAryl-substituted StyreneIncreased reaction rate researchgate.net
Intramolecular CyclizationElectron-rich Heterocycle DerivativePalladium Catalyst, MicrowaveNitrogenated HeteropolycycleEfficient cyclization thieme-connect.de
C-H AcylationThiophene, AldehydePalladium(II), MicrowaveThienyl KetoneImproved yield, shorter reaction time rsc.org

Aqueous Media Reaction Systems

The use of water as a solvent in organic synthesis is a key aspect of green chemistry, as it is non-toxic, non-flammable, and readily available. mdpi.com While the low solubility of many organic compounds in water can be a challenge, the development of "on-water" methodologies and the use of co-solvents have expanded the scope of aqueous reaction systems. mdpi.comresearchgate.net

Palladium-catalyzed cross-coupling reactions have been successfully adapted to aqueous environments. researchgate.net For instance, the Suzuki-Miyaura coupling of aryl halides with arylboronic acids can be performed in water, often with the aid of a phase-transfer catalyst or by using water-soluble ligands. researchgate.net The synthesis of biaryl and m-teraryl derivatives of aryl carboxamides has been achieved through palladium-catalyzed C-H bond functionalization in water. researchgate.net

The following table provides examples of reactions conducted in aqueous media.

Reaction TypeSubstratesCatalyst/ConditionsProductGreen Chemistry AspectRef
Suzuki-Miyaura CouplingAryl Halide, Arylboronic AcidPalladium Catalyst, WaterBiarylUse of water as a solvent researchgate.net
C-H FunctionalizationAryl Carboxamide, Aryl IodidePd(OAc)₂, WaterBiaryl Carboxamide"On-water" methodology researchgate.net
AminationAryl Halide, AminePalladium Nanoparticles, WaterAryl AmineRecyclable catalyst, aqueous media youtube.com
Pharmaceutical SynthesisTAK-954 API intermediateVarious, primarily water-basedTAK-954 APIReduced organic solvent consumption mdpi.com

Chemical Reactivity and Transformation Mechanisms of P Tolyl 2 Amino 5 Bromobenzoate Analogues

Intramolecular and Intermolecular Hydrogen Bonding Interactions

In analogues of p-tolyl 2-amino-5-bromobenzoate, such as methyl 2-amino-5-bromobenzoate, the molecular conformation is significantly stabilized by an intramolecular hydrogen bond. This occurs between one of the hydrogen atoms of the amino group (-NH₂) and the carbonyl oxygen atom of the ester group. This interaction forms a stable six-membered ring, often referred to as an S(6) ring in crystallographic studies. sigmaaldrich.comnih.govcore.ac.uk This intramolecular hydrogen bond contributes to the near-planar arrangement of the molecule, with only a small dihedral angle between the aromatic ring and the ester side chain. nih.govcore.ac.uk

In the solid state, these molecules also participate in intermolecular hydrogen bonding. The second hydrogen of the amino group can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule. This interaction links the molecules together, often forming zigzag chains that extend throughout the crystal lattice. nih.govcore.ac.uk The presence and nature of these hydrogen bonds are crucial in determining the crystal packing and can influence the physical properties of the compound.

Nucleophilic and Electrophilic Reactivity of Aromatic and Ester Moieties

The reactivity of the aromatic ring in this compound analogues is influenced by the electronic effects of its substituents. The amino group (-NH₂) is a strong activating group due to its ability to donate electron density to the ring through resonance. Conversely, the bromine atom (-Br) and the ester group (-COOR) are deactivating groups, withdrawing electron density from the ring via inductive effects. The interplay of these competing effects directs the outcome of electrophilic aromatic substitution reactions. researchgate.net

The ester moiety itself presents two main sites for nucleophilic attack: the carbonyl carbon and the ester oxygen. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to nucleophilic acyl substitution reactions. The reactivity of the ester can be influenced by the nature of the alcohol component; for instance, the rate of base-catalyzed hydrolysis can vary significantly between different alkyl esters. nih.gov The p-tolyl group, being an aryl group, will influence the reactivity compared to a simple alkyl ester like a methyl ester.

Transformations Involving the Amino and Ester Functionalities

The amino and ester groups are key sites for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Amidation and Related Condensation Reactions

The ester group of this compound analogues can be converted to an amide through a process called aminolysis. nsf.gov This reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ester. The reaction is a type of nucleophilic acyl substitution. A general representation of this transformation is the reaction of an ester with ammonia (B1221849) or a primary or secondary amine to yield an amide. nsf.gov

The direct amidation of unactivated esters, such as analogues of this compound, can be achieved using strong bases like potassium tert-butoxide in DMSO. researchgate.netnih.gov This method facilitates the formation of an amide bond under relatively mild conditions. Another approach involves the use of organometallic reagents. researchgate.net These condensation reactions are fundamental in synthetic organic chemistry for the creation of amide linkages, which are prevalent in many biologically active molecules. inchem.org

N-Arylation Strategies on Related Aminobenzimidazoles

While not a direct transformation of this compound itself, the amino functionality is a precursor for the synthesis of more complex heterocyclic systems like aminobenzimidazoles. These, in turn, can undergo further functionalization. The selective N-arylation of 2-aminobenzimidazoles, which can be conceptually derived from 2-aminobenzoic acid derivatives, is a significant area of research.

Catalyst-controlled chemoselective N-arylation provides a powerful tool for modifying these structures. For instance, palladium-catalyzed methods can be employed for the selective N-arylation of the exocyclic amino group of 2-aminobenzimidazoles. In contrast, copper-catalyzed procedures can achieve selective N-arylation of the azole nitrogen. This orthogonal reactivity allows for the precise, stepwise synthesis of di-arylated aminoazoles, which are important scaffolds in medicinal chemistry.

Regioselective Reactions and Selectivity Control

Controlling the regioselectivity of reactions involving this compound analogues is crucial for the synthesis of specific isomers. The directing effects of the substituents on the aromatic ring play a key role in electrophilic substitution reactions. The strong activating effect of the amino group typically directs incoming electrophiles to the ortho and para positions relative to it. However, the presence of the bromine atom and the ester group, along with steric considerations, will influence the final substitution pattern.

In the context of cyclization reactions, the regioselectivity can be controlled by the choice of reagents and reaction conditions. For example, the reaction of methyl anthranilates with N-arylcyanamides can lead to two different regioisomeric quinazolinones. Using p-toluenesulfonic acid as a catalyst in refluxing tert-butanol (B103910) predominantly yields 3-arylquinazolin-4-ones. In contrast, employing trimethylsilyl (B98337) chloride in tert-butanol followed by a Dimroth rearrangement gives the 2-(N-arylamino)quinazolin-4-ones exclusively. Current time information in Bangalore, IN. Such regioselective control is essential for the targeted synthesis of complex molecules with desired biological activities.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For p-Tolyl 2-amino-5-bromobenzoate, both proton (1H) and carbon-13 (13C) NMR are employed to map out its distinct structural features.

1H NMR Analysis

In the 1H NMR spectrum of this compound, specific resonances, or peaks, correspond to the different types of protons in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a given proton. The integration of these peaks reveals the relative number of protons of each type, while the splitting patterns (multiplicity) provide information about neighboring protons.

A representative 1H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons on both the benzoate (B1203000) and tolyl rings, the amino group protons, and the methyl group protons of the tolyl substituent. For instance, the aromatic protons on the brominated ring often appear as doublets and a doublet of doublets due to coupling with adjacent protons. The protons on the tolyl ring typically show two doublets, characteristic of a para-substituted aromatic system. The amine (NH2) protons often appear as a broad singlet, and the methyl (CH3) protons of the tolyl group present as a sharp singlet.

Table 1: Representative 1H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.8 d 1H Aromatic CH (ortho to C=O)
~7.3 dd 1H Aromatic CH (meta to C=O)
~7.2 d 2H Aromatic CH (ortho to O-ester)
~7.1 d 2H Aromatic CH (meta to O-ester)
~6.7 d 1H Aromatic CH (para to C=O)
~5.5 br s 2H NH2
~2.3 s 3H CH3

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, and 'br s' a broad singlet. The exact chemical shifts can vary depending on the solvent and concentration.

13C NMR Analysis

Complementing the proton data, 13C NMR spectroscopy provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts in 13C NMR are more sensitive to the electronic environment than in 1H NMR, providing valuable insights into the nature of the carbon atoms (e.g., aromatic, carbonyl, aliphatic).

The 13C NMR spectrum would show signals for the carbonyl carbon of the ester group, the aromatic carbons of both rings (with those bonded to bromine, oxygen, and nitrogen showing characteristic shifts), and the aliphatic carbon of the methyl group.

Table 2: Representative 13C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
~166 C=O (Ester)
~148 Aromatic C-N
~148 Aromatic C-O (Tolyl)
~138 Aromatic C-CH3
~137 Aromatic CH
~130 Aromatic CH
~123 Aromatic CH
~121 Aromatic CH
~119 Aromatic C-C=O
~110 Aromatic C-Br
~21 CH3

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, probes the molecular vibrations of a compound. These vibrations are specific to the types of bonds and functional groups present, making this method an excellent tool for functional group identification and structural confirmation.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm-1). For this compound, characteristic absorption bands confirm the presence of its key functional groups. A study on the related compound, 2-amino-5-bromobenzoic acid, provides a basis for interpreting the vibrational spectra. researchgate.netslideshare.net

Key expected FT-IR peaks include:

N-H stretching: Typically observed in the range of 3300-3500 cm-1 for the primary amine group.

C-H stretching: Aromatic C-H stretches appear around 3000-3100 cm-1, while aliphatic C-H stretches from the methyl group are found just below 3000 cm-1.

C=O stretching: A strong absorption band for the ester carbonyl group is expected around 1680-1730 cm-1.

C=C stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm-1 region.

C-O stretching: The ester C-O stretch typically appears in the 1100-1300 cm-1 range.

C-N stretching: This vibration is usually found between 1250 and 1350 cm-1.

C-Br stretching: A band in the lower frequency region, typically 500-600 cm-1, corresponds to the carbon-bromine bond.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. The inelastically scattered light provides information about the vibrational modes of the molecule. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide additional confirmation of the aromatic ring structures and the C-Br bond. Research on similar structures like methyl 2-amino-5-bromobenzoate has utilized both FT-IR and FT-Raman for comprehensive vibrational analysis. nih.gov

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Expected FT-IR Frequency (cm-1) Expected Raman Frequency (cm-1)
N-H Stretch 3300-3500 3300-3500
Aromatic C-H Stretch 3000-3100 3000-3100
Aliphatic C-H Stretch <3000 <3000
C=O Stretch (Ester) 1680-1730 1680-1730
Aromatic C=C Stretch 1450-1600 1450-1600
C-O Stretch (Ester) 1100-1300 1100-1300
C-N Stretch 1250-1350 1250-1350
C-Br Stretch 500-600 500-600

Mass Spectrometry: LC-MS and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for analyzing complex mixtures and confirming the presence of a target compound. For this compound, an LC-MS analysis would first separate the compound from any impurities, and the mass spectrometer would then detect its molecular ion peak. The presence of bromine is often indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the 79Br and 81Br isotopes).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of a molecule. For this compound (C14H12BrNO2), HRMS can confirm its molecular formula by matching the experimentally measured mass with the theoretically calculated mass. This level of precision is crucial for unambiguously identifying the compound and distinguishing it from other molecules with the same nominal mass. For example, HRMS data for a related bromo-oxazoline compound demonstrated the power of this technique in confirming the calculated molecular formula. mdpi.com

Table 4: Mass Spectrometry Data for this compound

Technique Information Provided Expected Result for C14H12BrNO2
LC-MS Molecular Weight and Isotopic Pattern Molecular ion peaks at m/z ~321 and ~323
HRMS Exact Mass and Elemental Composition Calculated exact mass: 321.0051 (for 79Br) and 322.9970 (for 81Br). The measured mass should be very close to this value.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (HPLC, UPLC)

Chromatographic techniques are essential for separating the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods used to assess the purity of a synthesized compound and to monitor the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC utilizes a column packed with a stationary phase and a liquid mobile phase to separate compounds based on their differential interactions with these two phases. A detector, often a UV-Vis spectrophotometer, is used to quantify the separated components. For this compound, an HPLC method would be developed to separate it from starting materials, by-products, and other impurities. The purity of the compound is determined by the relative area of its peak in the chromatogram. A single, sharp peak is indicative of a high-purity sample. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate).

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that uses smaller particle sizes in the stationary phase and higher pressures. This results in faster analysis times, better resolution, and increased sensitivity. UPLC is particularly useful for high-throughput analysis and for separating complex mixtures with very similar components. A UPLC method for this compound would offer a more rapid and efficient means of purity assessment and reaction monitoring compared to traditional HPLC. Analytical methods for similar compounds, such as 2-amino-5-nitrophenol, have been successfully developed using HPLC, demonstrating the utility of this approach. nih.gov

Table 5: Chromatographic Methods for this compound

Technique Purpose Key Parameters
HPLC Purity assessment, reaction monitoring Stationary phase (e.g., C18), mobile phase (e.g., acetonitrile/water gradient), flow rate, detection wavelength
UPLC High-throughput purity assessment, improved resolution Sub-2 µm particle size stationary phase, higher operating pressures, optimized flow rate

Computational and Theoretical Investigations on P Tolyl 2 Amino 5 Bromobenzoate and Analogues

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structural and electronic properties of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT offers a balance between computational cost and accuracy.

Selection of Computational Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules similar to p-Tolyl 2-amino-5-bromobenzoate, such as its methyl ester analogue (methyl 2-amino-5-bromobenzoate), the B3LYP hybrid functional has been widely employed. researchgate.netnih.gov This functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has demonstrated reliability in predicting the geometric and electronic properties of organic molecules.

The selection of the basis set, which describes the atomic orbitals, is equally critical. For comprehensive analyses, Pople-style basis sets are commonly used. For instance, the 6-311++G(d,p) basis set has been utilized for detailed studies on methyl 2-amino-5-bromobenzoate, indicating that it provides a robust description of the electronic distribution, including polarization and diffuse functions. researchgate.netnih.gov In other related studies on aminobenzoic acid derivatives, the 6-311G(d,p) and 6-31G* basis sets have also been successfully applied, offering a good compromise between accuracy and computational efficiency. nih.govnih.gov These choices suggest that for a reliable theoretical study of this compound, a combination of the B3LYP functional with a split-valence basis set augmented with polarization and diffuse functions would be appropriate.

Frequency Analysis for Potential Energy Surface Minima

Following geometry optimization, frequency analysis is a crucial step to confirm that the obtained structure corresponds to a true minimum on the potential energy surface. The absence of imaginary frequencies in the calculated vibrational spectrum indicates that the optimized geometry is a stable equilibrium structure. This analysis is a standard procedure in computational studies of related aminobenzoate derivatives. nih.gov For this compound, this would ensure that the predicted bond lengths, bond angles, and dihedral angles represent a stable conformation of the molecule.

Molecular Orbital Analysis: HOMO-LUMO Interactions and Charge Transfer Phenomena

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

In analogues like methyl 2-amino-5-bromobenzoate, the HOMO is typically localized on the aminobenzoate ring, specifically on the amino group and the aromatic system, reflecting its electron-donating nature. Conversely, the LUMO is often distributed over the carboxyl group and the aromatic ring, indicating its capacity to accept electrons. researchgate.netnih.gov The HOMO-LUMO gap for methyl 2-amino-5-bromobenzoate has been reported to be around 2.7 eV.

The distribution of these frontier orbitals provides insights into the intramolecular charge transfer (ICT) characteristics of the molecule. The overlap between the HOMO and LUMO upon electronic excitation can lead to a transfer of electron density from the electron-rich amino group to the electron-deficient parts of the molecule. This ICT is a fundamental process that governs the molecule's optical and electronic properties. For this compound, the presence of the p-tolyl group, with its electron-donating methyl substituent, is expected to influence the energy and distribution of the molecular orbitals, potentially modulating the HOMO-LUMO gap and the efficiency of intramolecular charge transfer.

Natural Bond Orbital (NBO) Calculations for Bonding Characteristics and Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique used to investigate the delocalization of electron density and the nature of bonding within a molecule. It provides a quantitative description of donor-acceptor interactions, such as hyperconjugation and intramolecular hydrogen bonding.

In studies of methyl 2-amino-5-bromobenzoate, NBO analysis has been instrumental in identifying and quantifying the stability conferred by intramolecular hydrogen bonds. researchgate.netnih.gov For instance, a hydrogen bond can form between one of the hydrogen atoms of the amino group and the carbonyl oxygen of the ester group. NBO analysis reveals the interaction between the lone pair of the oxygen atom and the antibonding orbital of the N-H bond, providing a measure of the interaction energy.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For this compound and its analogues, the theoretical prediction of vibrational and electronic spectra is of particular interest.

DFT calculations, using functionals like B3LYP, have been shown to provide reliable predictions of infrared (IR) and Raman spectra for similar molecules. researchgate.netnih.gov By calculating the vibrational frequencies and intensities, a theoretical spectrum can be generated. This allows for the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of the N-H, C=O, and C-Br bonds.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, providing information about the wavelengths of maximum absorption and the nature of the electronic transitions, including the involvement of HOMO-LUMO and other molecular orbitals. For methyl 2-amino-5-bromobenzoate, the calculated optical energy band gap aligns with experimental observations.

Studies on Tautomeric Forms and Geometrical Isomers

For molecules containing functional groups capable of proton transfer, the existence of different tautomeric forms is a possibility. In the case of 2-amino-5-bromobenzoic acid, a close analogue of the title compound, theoretical studies have investigated the relative stabilities of its tautomers. nih.gov These studies typically involve optimizing the geometries of the different tautomeric forms and comparing their energies to determine the most stable structure.

For this compound, while keto-enol tautomerism of the ester group is unlikely, the possibility of rotational isomers (conformers) arising from the rotation around the C-N and C-O single bonds should be considered. DFT calculations can be used to explore the potential energy surface for these rotations, identifying the most stable conformers and the energy barriers between them. Such studies are essential for a complete understanding of the molecule's structural landscape and how its conformation influences its properties.

Hyperpolarizability Investigations for Non-Linear Optical Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonic technologies, including optical switching and data processing. The NLO response of a molecule is governed by its hyperpolarizability. While the linear polarizability (α) determines the linear optical response, the first hyperpolarizability (β) is responsible for second-order NLO phenomena. Organic molecules with extended π-conjugated systems, often featuring electron-donating and electron-accepting groups, are known to exhibit enhanced NLO properties. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the NLO properties of molecules. researchgate.net Methods like the finite-field approach are used to calculate the components of the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). dtic.mil The choice of the theoretical model, including the functional and basis set, is critical for obtaining accurate results. For instance, studies on analogous compounds like N-arylated 5-bromo-2-aminobenzimidazole derivatives have employed functionals such as CAM-B3LYP, LC-BLYP, and ωB97XD with the 6-31+G(d,p) basis set to evaluate NLO parameters. mdpi.com The CAM-B3LYP functional, in particular, has been noted for its effectiveness in describing the short-range intermolecular interactions that influence optical properties. mdpi.com

The first hyperpolarizability (β) is a tensor quantity, but the magnitude of the total hyperpolarizability (β_tot) is often used for comparison. It can be calculated from the individual tensor components using the following equation:

β_tot = (β_x² + β_y² + β_z²)^½

where β_x, β_y, and β_z are the components of the hyperpolarizability along the x, y, and z axes.

For a comparative understanding, the table below presents hypothetical calculated NLO data for this compound and a related analogue, based on the types of values reported for similar compounds in the literature. mdpi.com The values are presented in atomic units (a.u.) for polarizability and electrostatic units (esu) for hyperpolarizability. Urea is often used as a reference compound in NLO studies.

CompoundDipole Moment (μ) (Debye)Average Polarizability (α) (a.u.)Total First Hyperpolarizability (β_tot) (x 10⁻³⁰ esu)
Urea (Reference)ValueValueValue
This compoundCalculated ValueCalculated ValueCalculated Value
Methyl 2-amino-5-bromobenzoateCalculated ValueCalculated ValueCalculated Value

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations. Specific, experimentally verified values for these compounds require dedicated computational studies.

The calculated hyperpolarizability for compounds is often compared with that of urea, a standard material for NLO applications. researchgate.net A significantly higher β value for the target compound would indicate its promise as a candidate for NLO materials.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. The MEP surface illustrates the electrostatic potential at different points on the electron density surface, providing a guide to the molecule's reactivity and intermolecular interactions. The different colors on an MEP map represent varying electrostatic potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would be expected to show distinct regions of varying potential, reflecting its functional groups.

Negative Potential (Red/Yellow): The most negative potential would likely be concentrated around the oxygen atoms of the ester carbonyl group and the nitrogen atom of the amino group due to the high electronegativity of these atoms and the presence of lone pairs of electrons. These regions are the most likely sites for hydrogen bonding and electrophilic interactions.

Positive Potential (Blue): The most positive potential would be expected around the hydrogen atoms of the amino group and the hydrogen atoms of the aromatic rings. These areas are electron-deficient and represent sites for potential nucleophilic attack.

Neutral/Intermediate Potential (Green): The carbon framework of the benzene (B151609) and tolyl rings would likely exhibit a more neutral potential.

The MEP analysis provides a visual representation of the molecule's electronic landscape, which is crucial for understanding its chemical reactivity and how it will interact with other molecules. For instance, in the context of materials science, the MEP map can help predict how molecules will pack in a crystal lattice, which in turn influences the bulk properties of the material, including its NLO characteristics. The charge distribution indicated by the MEP is directly related to the dipole moment and the hyperpolarizability of the molecule.

Crystallographic Studies and Solid State Structural Analysis

Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the absolute structure of a crystalline compound. This technique involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the positions of individual atoms can be determined.

For a compound like p-tolyl 2-amino-5-bromobenzoate, this analysis would reveal the precise spatial arrangement of the tolyl and aminobromobenzoate moieties. Key structural parameters such as the dihedral angle between the two aromatic rings and the planarity of the benzoate (B1203000) group would be elucidated. However, specific crystallographic data, including unit cell dimensions, space group, and atomic coordinates for this compound, have not been reported in publicly accessible crystallographic databases.

Analysis of Crystal Packing Motifs and Intermolecular Interactions

In the case of this compound, one would anticipate the presence of intermolecular hydrogen bonds involving the amino group (as a donor) and the carbonyl oxygen of the ester (as an acceptor). Furthermore, the bromine atom could participate in halogen bonding, and π-π stacking interactions between the aromatic rings are also likely. A detailed analysis of these interactions would require the crystallographic data mentioned in the previous section. Without this data, any description of the crystal packing of this compound remains speculative.

Crystallization Techniques and Growth Conditions

The formation of high-quality single crystals suitable for X-ray diffraction analysis is a critical and often challenging step. Various crystallization techniques are employed, with the choice of method depending on the compound's solubility and stability.

Common methods include slow evaporation of a solvent, where a saturated solution of the compound is allowed to stand undisturbed as the solvent slowly evaporates, leading to the formation of crystals. Another technique is slow cooling, where a saturated solution is prepared at an elevated temperature and then gradually cooled, causing the solubility to decrease and crystals to form. Diffusion techniques, where a solution of the compound and a solution of a precipitant are allowed to slowly mix, can also be effective. The selection of an appropriate solvent or solvent system is crucial for successful crystallization. For this compound, solvents such as ethanol, methanol, acetone, or mixtures containing these might be suitable starting points for developing a crystallization procedure. However, specific, experimentally verified conditions for the crystallization of this compound are not documented in the scientific literature.

Future Perspectives in Research on P Tolyl 2 Amino 5 Bromobenzoate

Exploration of Novel and Efficient Synthetic Pathways

The synthesis of 2-amino-5-bromobenzoic acid can be achieved through the bromination of 2-aminobenzoic acid. chemicalbook.com Another method involves the Hofmann degradation of 5-bromo-isatoic anhydride. A one-pot synthesis method for related 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported, which proceeds from 2-amino-3-methylbenzoic acid in three steps with high yields, suggesting a potential avenue for streamlined synthesis of related benzoate (B1203000) derivatives. google.com

Once 2-amino-5-bromobenzoic acid is obtained, the subsequent esterification with p-cresol (B1678582) is a critical step. Traditional methods like Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, could be employed. However, future research is likely to focus on more advanced and milder techniques. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) could offer a more controlled and efficient route to the desired p-tolyl ester.

Furthermore, transition metal-catalyzed esterification reactions are a promising area of exploration. Catalysts based on metals like palladium, copper, or gold could facilitate the direct coupling of 2-amino-5-bromobenzoic acid with a p-tolyl source, potentially under milder conditions and with higher selectivity. For instance, gold(III)-catalyzed reactions have been successfully used in the synthesis of related bromo-oxazoline derivatives, indicating the potential of such catalysts in forming new bonds involving halogenated aromatic systems. mdpi.com

The table below outlines potential synthetic routes for p-Tolyl 2-amino-5-bromobenzoate, including both established and prospective methods.

Reaction Step Reagents and Conditions Potential Advantages Key Research Focus
Precursor Synthesis Bromination of 2-aminobenzoic acid with Br₂ in acetic acid chemicalbook.comReadily available starting material.Optimization of reaction conditions to maximize yield and minimize byproducts.
Precursor Synthesis Hofmann degradation of 5-bromo-isatoic anhydrideAlternative route from a different starting material.Improving the efficiency and safety of the degradation step.
Esterification Fischer-Speier: 2-amino-5-bromobenzoic acid, p-cresol, strong acid catalyst (e.g., H₂SO₄)Cost-effective and well-established method.Development of milder catalysts to prevent degradation of sensitive functional groups.
Esterification Coupling agents: DCC or EDC with DMAPMilder reaction conditions, higher yields.Exploring new and more efficient coupling agents.
Esterification Transition metal catalysis (e.g., Pd, Cu, Au)High selectivity and efficiency under mild conditions. mdpi.comCatalyst design and optimization for direct esterification.

Deeper Computational Modeling for Mechanistic Understanding and Property Prediction

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool in modern chemistry for predicting molecular properties and understanding reaction mechanisms. nih.gov While specific DFT studies on this compound are not yet widely published, research on the closely related methyl 2-amino-5-bromobenzoate provides a solid foundation for future computational investigations. sigmaaldrich.commdpi.com

Secondly, the electronic properties of the molecule will be a major focus. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and its potential as an electronic material. The HOMO-LUMO energy gap is a key parameter in determining the molecule's stability and its optical and electronic properties.

The following table presents a hypothetical set of calculated parameters for this compound based on typical values for similar aromatic esters and findings for methyl 2-amino-5-bromobenzoate. sigmaaldrich.commdpi.com These predictions can guide future experimental work.

Computational Parameter Predicted Value/Focus of Study Significance
Optimized Geometry Determination of bond lengths, angles, and dihedrals.Understanding the 3D structure and steric effects of the p-tolyl group.
HOMO Energy Predicted to be around -5.5 to -6.0 eV.Relates to the electron-donating ability of the molecule.
LUMO Energy Predicted to be around -1.5 to -2.0 eV.Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap Predicted to be in the range of 3.5 to 4.5 eV.Indicates the kinetic stability and influences optical properties.
Dipole Moment Investigation of the magnitude and direction.Important for understanding intermolecular interactions and solubility.
NBO Analysis Study of intramolecular charge transfer.Elucidating the electronic interactions between functional groups.
Vibrational Frequencies Prediction of IR and Raman spectra.Aiding in the experimental characterization of the compound.

Expansion of Applications in Niche Chemical Fields and Advanced Materials Science

The unique combination of an electron-donating amino group, an electron-withdrawing bromine atom, and an aromatic ester moiety in this compound makes it a promising candidate for various applications in niche chemical fields and advanced materials science. Research on the analogous methyl 2-amino-5-bromobenzoate has already highlighted its potential in nonlinear optical (NLO) materials and as a precursor in pharmaceutical synthesis.

The introduction of the p-tolyl group in place of the methyl group could lead to enhanced properties. The p-tolyl group can influence the crystal packing of the molecule, which is a critical factor for NLO applications. Materials with high second-order NLO efficiency are in demand for applications in telecommunications, optical data storage, and optical computing. nih.gov The extended π-system of the p-tolyl group might also lead to improved charge transfer characteristics, potentially making it a more effective component in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

In the realm of medicinal chemistry, derivatives of 2-aminobenzoic acid are known to possess a wide range of biological activities. For instance, methyl 2-amino-5-bromobenzoate is a precursor for inhibitors of enzymes like PqsD in Pseudomonas aeruginosa, a bacterium known for its antibiotic resistance. The p-tolyl derivative could serve as a scaffold for the synthesis of new classes of bioactive molecules with potentially improved efficacy or different target specificity.

The table below summarizes potential applications for this compound, drawing parallels from its methyl analog and considering the influence of the p-tolyl group.

Application Area Potential Role of this compound Rationale for Potential
Nonlinear Optics (NLO) Component of NLO active materials. The p-tolyl group can influence crystal packing and enhance acentric molecular arrangements, which are crucial for second-order NLO effects.
Organic Electronics Building block for organic semiconductors.The aromatic nature and potential for π-π stacking could facilitate charge transport in organic electronic devices.
Pharmaceutical Synthesis Intermediate for the synthesis of novel bioactive compounds. The 2-aminobenzoate (B8764639) scaffold is a common feature in many biologically active molecules. The p-tolyl group can be used to modulate lipophilicity and target binding.
Quorum Sensing Inhibition Precursor for inhibitors of bacterial communication. Derivatives of the core structure have shown activity against bacterial targets, and the p-tolyl group could enhance these interactions.
Advanced Polymers Monomer for the synthesis of high-performance polymers.The difunctional nature of the molecule (amino and ester groups) allows for its incorporation into polymer chains, potentially leading to materials with unique thermal and optical properties.

Q & A

Q. What are the optimal synthetic routes for p-tolyl 2-amino-5-bromobenzoate, and how can purity be maximized?

  • Methodological Answer : A two-step approach is recommended: (1) Bromination of 2-aminobenzoic acid at the 5-position using N-bromosuccinimide (NBS) in DMF under controlled temperature (0–5°C), followed by (2) esterification with p-tolyl alcohol via Steglich esterification (DCC/DMAP in dry DCM). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Monitor reaction progress via TLC and confirm regioselectivity using 1^1H NMR (e.g., aromatic proton splitting patterns) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • 1^1H/13^{13}C NMR : Assign aromatic protons (e.g., deshielded signals at δ 7.8–8.2 ppm for bromine-adjacent protons) and confirm ester linkage (δ 4.2–4.5 ppm for methylene groups in p-tolyl).
  • IR Spectroscopy : Validate ester C=O stretch (~1720 cm1^{-1}) and NH2_2 bending (~1600 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with accurate mass (±0.001 Da).
    For crystallographic confirmation, use SHELX for structure refinement against X-ray diffraction data .

Q. How does pH influence the stability of this compound in solution?

  • Methodological Answer : Stability studies in buffered solutions (pH 3–10) reveal degradation via hydrolysis of the ester bond under acidic (pH < 4) or basic (pH > 8) conditions. Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify degradation products. Store the compound in anhydrous DMSO or ethanol at –20°C to minimize decomposition .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and predicted spectral data?

  • Methodological Answer : Discrepancies in 1^1H NMR chemical shifts (e.g., unexpected splitting patterns) may arise from dynamic effects or solvent interactions. Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to simulate NMR spectra in explicit solvent models (e.g., PCM for DMSO). Compare Boltzmann-weighted conformational averages with experimental data to identify dominant tautomers or rotamers .

Q. What strategies optimize regioselective functionalization of this compound for downstream applications?

  • Methodological Answer : The bromine at C5 and amino group at C2 offer orthogonal reactivity. For Suzuki-Miyaura coupling at C5, use Pd(PPh3_3)4_4/K2_2CO3_3 in dioxane/water. Protect the amine with Boc anhydride prior to cross-coupling to prevent catalyst poisoning. Deprotect with TFA/DCM post-reaction. Monitor regioselectivity via 1^1H NMR and X-ray crystallography .

Q. How can SHELX-derived crystallographic data inform supramolecular interactions in this compound derivatives?

  • Methodological Answer : Analyze hydrogen-bonding networks (N–H···O, C–H···π) and π-stacking interactions using SHELXL-refined structures. Compare packing diagrams of derivatives (e.g., nitro or methyl substitutions) to identify trends in crystallinity and solubility. Use Mercury software to calculate void volumes and predict mechanical stability .

Q. What experimental and computational approaches validate the compound’s potential as a COX-2 inhibitor analog?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against COX-2 (PDB: 1CX2) using the triazole pharmacophore as a template. Synthesize analogs with substituted triazoles (e.g., 4-pyridyl) and assay COX-2 inhibition via ELISA. Resolve structural ambiguities in binding modes using MD simulations (AMBER) and free-energy perturbation (FEP) calculations .

Data Contradiction Analysis

Q. How to address conflicting HPLC purity results versus NMR integration ratios?

  • Methodological Answer : Discrepancies may arise from UV-inactive impurities (e.g., inorganic salts) or solvent residues. Cross-validate with LC-MS (ESI+) to detect non-UV-absorbing species. Use 1^1H NMR with relaxation delay (D1 ≥ 5×T1_1) to ensure accurate integration. Quantify residual solvents via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.